molecular formula C18H25N3O2S B11687679 5-Butyl-2-[2-(dimethylamino)ethylsulfanyl]-6-hydroxy-1-phenylpyrimidin-4-one

5-Butyl-2-[2-(dimethylamino)ethylsulfanyl]-6-hydroxy-1-phenylpyrimidin-4-one

Cat. No.: B11687679
M. Wt: 347.5 g/mol
InChI Key: ZACGNQPZHZDXDB-UHFFFAOYSA-N
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Description

5-Butyl-2-[2-(dimethylamino)ethylsulfanyl]-6-hydroxy-1-phenylpyrimidin-4-one is a complex organic compound that belongs to the pyrimidinone class. This compound is characterized by its unique structure, which includes a butyl group, a dimethylaminoethylsulfanyl group, a hydroxy group, and a phenyl group attached to a pyrimidinone core. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Butyl-2-[2-(dimethylamino)ethylsulfanyl]-6-hydroxy-1-phenylpyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through a condensation reaction between a suitable aldehyde and a urea derivative under acidic or basic conditions.

    Introduction of the Butyl Group: The butyl group can be introduced via an alkylation reaction using butyl halides in the presence of a strong base.

    Attachment of the Dimethylaminoethylsulfanyl Group: This step involves the nucleophilic substitution of a suitable leaving group with 2-(dimethylamino)ethylthiol.

    Hydroxylation: The hydroxy group can be introduced through selective oxidation reactions.

    Phenyl Group Addition: The phenyl group can be added via a Friedel-Crafts alkylation reaction using benzene and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, purity, and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Butyl-2-[2-(dimethylamino)ethylsulfanyl]-6-hydroxy-1-phenylpyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove oxygen functionalities or to convert double bonds to single bonds.

    Substitution: The dimethylaminoethylsulfanyl group can participate in nucleophilic substitution reactions.

    Coupling Reactions: The phenyl group can undergo coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like thiols, amines, and halides can be used in substitution reactions.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while coupling reactions may produce biaryl derivatives.

Scientific Research Applications

5-Butyl-2-[2-(dimethylamino)ethylsulfanyl]-6-hydroxy-1-phenylpyrimidin-4-one has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Butyl-2-[2-(dimethylamino)ethylsulfanyl]-6-hydroxy-1-phenylpyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the transcription and translation of genes involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    2-Butyl-4-chloro-6-hydroxy-1-phenylpyrimidin-5-one: Similar structure but with a chloro group instead of the dimethylaminoethylsulfanyl group.

    5-Butyl-2-[2-(methylamino)ethylsulfanyl]-6-hydroxy-1-phenylpyrimidin-4-one: Similar structure but with a methylamino group instead of a dimethylamino group.

    5-Butyl-2-[2-(dimethylamino)ethylsulfanyl]-6-methoxy-1-phenylpyrimidin-4-one: Similar structure but with a methoxy group instead of a hydroxy group.

Uniqueness

The uniqueness of 5-Butyl-2-[2-(dimethylamino)ethylsulfanyl]-6-hydroxy-1-phenylpyrimidin-4-one lies in its specific combination of functional groups, which imparts distinct chemical properties and potential biological activities. The presence of the dimethylaminoethylsulfanyl group, in particular, may enhance its solubility and reactivity compared to similar compounds.

Properties

Molecular Formula

C18H25N3O2S

Molecular Weight

347.5 g/mol

IUPAC Name

5-butyl-2-[2-(dimethylamino)ethylsulfanyl]-6-hydroxy-3-phenylpyrimidin-4-one

InChI

InChI=1S/C18H25N3O2S/c1-4-5-11-15-16(22)19-18(24-13-12-20(2)3)21(17(15)23)14-9-7-6-8-10-14/h6-10,22H,4-5,11-13H2,1-3H3

InChI Key

ZACGNQPZHZDXDB-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(N=C(N(C1=O)C2=CC=CC=C2)SCCN(C)C)O

Origin of Product

United States

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